![molecular formula C9H12O4 B1422675 9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 1333639-36-3](/img/structure/B1422675.png)

9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid

Vue d'ensemble

Description

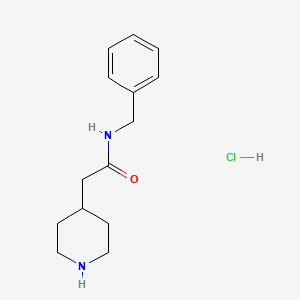

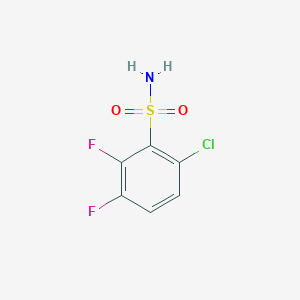

9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid is a chemical compound with the molecular formula C9H12O4 . It is also known by its IUPAC name, tert-butyl (1R,5S)-9-oxo-3-oxa-7-azabicyclo [3.3.1]nonane-7-carboxylate .

Synthesis Analysis

The synthesis of 9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid and its derivatives has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Molecular Structure Analysis

The molecular structure of 9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid is characterized by a bicyclic structure with a carboxylic acid group . The endo (3alpha) epimer has its keto-acid ring in a boat conformation, with the tilt of the carboxylic group creating conformational chirality .Chemical Reactions Analysis

The molecules form hydrogen bonds by centrosymmetric pairing of carboxyl groups across the corners of the chosen cell . Two close intermolecular C-H…O contacts exist for the ketone .Physical And Chemical Properties Analysis

The physical form of 9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid is a powder . It has a molecular weight of 184.19 . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

Green Chemistry Processes

9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid derivatives are synthesized using green chemistry processes. For instance, hydroxy- and carbonyl-derivatives of 9-oxabicyclo[3.3.1]nonane have been created through catalytic reactions involving cycloocta-1,5-diene and aqueous H2O2, utilizing tungstic acid as a catalyst. This process is notable for its eco-friendliness, using water as the only by-product and allowing for easy recovery of the catalyst, achieving high yields under mild conditions (Gao et al., 2007).

Conformational Analysis in Chemistry

These compounds have been studied for their unique conformational properties. For example, the study of exo, exo-9-oxobicyclo[3.3.1]nonane-2,4-dicarboxylic acid revealed a boat-chair conformation with equatorial carboxyl groups, offering insights into the structural behavior of such compounds (Camps & Iglesias, 1985).

Synthesis and Application in Organic Chemistry

These compounds are used in synthesizing chiral 2-endo-substituted 9-oxabispidines. Their application in the enantioselective oxidation of secondary alcohols demonstrates their significance in producing chiral compounds, which are crucial in pharmaceuticals and other areas (Breuning et al., 2009).

Epoxide Ring-Opening Studies

Intriguingly, studies involving 9-oxabicyclo[6.1.0]non-4-ene, a related compound, show its potential in intramolecular bromonium ion-assisted epoxide ring-opening, leading to the production of novel bicyclo ethers. This has implications in synthetic organic chemistry, especially in the creation of complex molecular structures (Bonney et al., 2011).

Synthesis of Rigid Dipeptide Mimetics

These compounds are also significant in the synthesis of rigid dipeptide mimetics, which are important in peptide-based drug discovery. This involves creating stereochemically pure esters from pyroglutamic esters, useful in the study and development of peptide-based therapeutics (Mulzer et al., 2000).

Propriétés

IUPAC Name |

9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-8-6-1-5(9(11)12)2-7(8)4-13-3-6/h5-7H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARGJTLSEWZNCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2COCC1C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422601.png)

![Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1422602.png)

![Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate](/img/structure/B1422604.png)

![3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1422605.png)

![[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1422606.png)

![N'-[1-Amino-1-(4-(trifluoromethoxy)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422607.png)

![3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1422608.png)

![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)